molecular formula C18H26N6O B12232583 N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide

N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide

Cat. No.: B12232583
M. Wt: 342.4 g/mol
InChI Key: ZKIYWZDROJXEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide: is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure comprises a piperidine ring, a triazolopyridazine moiety, and a tert-butyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction involving piperidine and a suitable leaving group on the triazolopyridazine core.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with potential unique properties and applications.

Scientific Research Applications

N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide: can be compared with other similar compounds, such as:

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and may exhibit similar pharmacological activities.

    Piperidine Derivatives: Compounds with a piperidine ring may have comparable chemical properties and biological effects.

    Cyclopropyl-containing Compounds: These compounds may have similar steric and electronic effects due to the presence of the cyclopropyl group.

The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

N-tert-butyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C18H26N6O/c1-18(2,3)19-17(25)23-10-8-13(9-11-23)16-21-20-15-7-6-14(12-4-5-12)22-24(15)16/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,19,25)

InChI Key

ZKIYWZDROJXEFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C3N2N=C(C=C3)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.